- Quinolines. I. Synthesis of quinaldic acid and some of its amide derivatives, Journal of Organic Chemistry, 1959, 24, 1691-4
Cas no 93-10-7 (Quinoline-2-carboxylic acid)
Quinoline-2-carboxylic acid structure
Product Name:Quinoline-2-carboxylic acid
CAS-nummer:93-10-7
MF:C10H7NO2
MW:173.168082475662
MDL:MFCD00006752
CID:34687
PubChem ID:7124
Update Time:2025-06-12
Quinoline-2-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- Quinoline-2-carboxylic acid
- 2-Quinolinecarboxylic acid
- Quinoline-2-carboxylic acid (Quinaldic acid)
- RARECHEM AL BO 1348
- QUINALDINIC ACID
- TIMTEC-BB SBB003820
- 2-QUINOLINECARBOCYLIC ACID
- Quinaldic Acid
- 2-Carboxyquinoline
- 2-Quinolinylcarboxylic acid
- 2-Quinoline carboxylic acid
- Quinaldate
- 2-Quinolinecarboxylate
- 2-quinaldic acid
- Quinolinecarboxylic acid
- 2-quinoline-carboxylic acid
- QUINALDIC ACID, 99%
- P90NWT719R
- LOAUVZALPPNFOQ-UHFFFAOYSA-N
- quinoline-2-carboxylic acid (quinaldic
- Quinaldic acid (8CI)
- 2-Quinolinic acid
- NSC 4882
- Quinolin-2-carboxylic acid
- AC-2457
- HY-W002011
- Oprea1_469219
- 1199266-78-8
- BDBM50546252
- ALBB-005959
- NS00015184
- AKOS000119019
- DB02428
- Chinaldinsaeure
- CHEMBL1160559
- Q0003
- SCHEMBL39024
- AI3-18872
- 2-Quinolinylcarboxylate
- Quinoline-2-carboxylic acid anion
- 93-10-7
- quinolinium-2-carboxylate
- 26469-60-3
- Cambridge id 5116923
- 2,3-pyridinedicarboxylic acid (quinolinic acid)
- Q17189267
- bmse000417
- FS-2156
- BRN 0126322
- SY001304
- NSC-4882
- C06325
- AB00802
- DB-023064
- SDCCGMLS-0065930.P001
- F1018-0303
- AB01325078-02
- S6366
- W-100255
- Quinaldinate
- chinaldinsaure
- QUINALDIC ACID [MI]
- EINECS 202-218-3
- UNII-P90NWT719R
- 2-?Quinolinecarboxylic Acid
- quinoline, 2-carboxy-
- BP-13045
- Quinolin-2-carboxylate
- quinoline carboxylic acid
- CS-W002011
- Chinolin-2-carbonsA currencyure
- MFCD00006752
- Quinaldic acid, 98%
- Quinaldic Acid, 2-Carboxyquinoline, 2-Quinolinic Acid, 2-Quinolinylcarboxylic Acid,Quinaldinic Acid, Quinolin-2-carboxylic Acid
- Oprea1_509154
- Z104473458
- W-204258
- 2-Chinolincarbonsaeure
- STK500701
- AK-830/25033071
- NSC4882
- HMS3604O18
- HMS1648G18
- 5-22-03-00183 (Beilstein Handbook Reference)
- DTXSID6059079
- NCGC00330664-01
- EN300-19301
- CHEBI:18386
- WLN: T66 BNJ CVQ
-
- MDL: MFCD00006752
- Inchi: 1S/C10H7NO2/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9/h1-6H,(H,12,13)
- InChI-sleutel: LOAUVZALPPNFOQ-UHFFFAOYSA-N
- LACHT: O=C(C1C=CC2C(=CC=CC=2)N=1)O
- BRN: 0126322
Berekende eigenschappen
- Exacte massa: 173.04800
- Monoisotopische massa: 173.048
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 13
- Aantal draaibare bindingen: 1
- Complexiteit: 205
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Oppervlakte lading: 0
- XLogP3: 1.6
- Topologisch pooloppervlak: 50.2
Experimentele eigenschappen
- Kleur/vorm: 白色结晶 ,无气味。
- Dichtheid: 1.2427 (rough estimate)
- Smeltpunt: 156-158 °C (lit.)
- Kookpunt: 348.7°C at 760 mmHg
- Vlampunt: 164.7℃
- Brekindex: 1.5200 (estimate)
- PH: 3.0-3.5 (10g/l, H2O, 20℃)
- Oplosbaarheid: 14g/l
- Waterverdelingscoëfficiënt: 溶解
- PSA: 50.19000
- LogboekP: 1.93300
- Merck: 8046
- FEMA: 2723
- Oplosbaarheid: 溶于乙醇和碱溶液,略溶于水。
Quinoline-2-carboxylic acid Beveiligingsinformatie
-
Symbool:
- Prompt:警告
- Signaalwoord:Warning
- Gevaarverklaring: H315,H319,H335
- Waarschuwingsverklaring: P261,P305+P351+P338
- Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36-S37/39
- RTECS:UZ9100000
-
Identificatie van gevaarlijk materiaal:
- Gevaarklasse:IRRITANT
- TSCA:Yes
- Opslagvoorwaarde:Inert atmosphere,2-8°C
- Risicozinnen:R36/37/38
Quinoline-2-carboxylic acid Douanegegevens
- HS-CODE:29334990
- Douanegegevens:
中国海关编码:
2933499090概述:
2933499090. 其他含喹琳或异喹啉环系的化合物〔但未进一步稠合的〕. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途, 乌洛托品请注明外观, 6-己内酰胺请注明外观, 签约日期
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Quinoline-2-carboxylic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0279-100g |
Quinoline-2-carboxylic acid |
93-10-7 | 96% | 100g |
1594.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 80R0279-500g |
Quinoline-2-carboxylic acid |
93-10-7 | 96% | 500g |
6377.28CNY | 2021-05-07 | |
| S e l l e c k ZHONG GUO | S6366-25mg |
Quinaldic acid |
93-10-7 | 99% | 25mg |
¥794.92 | 2023-09-15 | |
| Fluorochem | 036133-1g |
2-Quinolinecarboxylic acid |
93-10-7 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 036133-10g |
2-Quinolinecarboxylic acid |
93-10-7 | 98% | 10g |
£15.00 | 2022-03-01 | |
| Fluorochem | 036133-25g |
2-Quinolinecarboxylic acid |
93-10-7 | 98% | 25g |
£30.00 | 2022-03-01 | |
| Fluorochem | 036133-100g |
2-Quinolinecarboxylic acid |
93-10-7 | 98% | 100g |
£74.00 | 2022-03-01 | |
| Ambeed | A246501-5g |
Quinoline-2-carboxylic acid |
93-10-7 | 99% | 5g |
$13.0 | 2025-04-15 | |
| Ambeed | A246501-10g |
Quinoline-2-carboxylic acid |
93-10-7 | 99% | 10g |
$18.0 | 2025-04-15 | |
| Ambeed | A246501-25g |
Quinoline-2-carboxylic acid |
93-10-7 | 99% | 25g |
$36.0 | 2025-04-15 |
Quinoline-2-carboxylic acid Productiemethode
Productiemethode 1
Reactievoorwaarden
1.1 Reagents: Sodium hydroxide , Hydrogen bromide Solvents: Acetic acid , Water
Referentie
Productiemethode 2
Reactievoorwaarden
1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene , Water Catalysts: 1H-Imidazolium, 3-[2,6-bis(1-methylethyl)phenyl]-1-(3-sulfopropyl)-, inner salt Solvents: Dimethylformamide ; 4 - 24 h, rt
Referentie
- Oxidative carboxylation of arylaldehydes with water by a sulfoxylalkyl-substituted N-heterocyclic carbene catalyst, Organic & Biomolecular Chemistry, 2009, 7(19), 4062-4066
Productiemethode 3
Reactievoorwaarden
1.1 Reagents: Sodium bicarbonate , Sodium carbonate Catalysts: 4-Acetamido-TEMPO Solvents: Acetonitrile , Water ; 8 h, pH 9.8 - 10.1, rt
Referentie
- Electrochemical Oxidation of Alcohols and Aldehydes to Carboxylic Acids Catalyzed by 4-Acetamido-TEMPO: An Alternative to "Anelli" and "Pinnick" Oxidations, ACS Catalysis, 2018, 8(7), 6738-6744
Productiemethode 4
Reactievoorwaarden
1.1 Reagents: Iron , Hydrochloric acid Solvents: Ethanol , Water ; rt → 55 °C; 60 min, 55 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
1.2 Reagents: Sodium hydroxide Solvents: Water ; 60 min, 55 °C; 1 h, 55 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6 - 7
Referentie
- Synthesis of quinaldic acid, Zhejiang Huagong, 2011, 42(9), 17-18
Productiemethode 5
Reactievoorwaarden
1.1 Reagents: Iodobenzene diacetate Catalysts: (SP-5-12)-Chloro[5,10,15,20-tetrakis(4-nitrophenyl)-21H,23H-porphinato(2-)-κN21,… Solvents: Methanol , Water ; 12 h, 50 °C
Referentie
- Preparation of 4,7-diphenyl-1,10-phenanthroline-2,9-dicarboxylic acid catalyzed by iron(III)porphyrins with (diacetoxyiodo)benzene, Bioorganic & Medicinal Chemistry Letters, 2010, 20(18), 5532-5535
Productiemethode 6
Productiemethode 7
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Catalysts: Nickel hydroxide oxide (Ni(OH)O) Solvents: tert-Butanol , Water
Referentie
- Electrochemical Oxidation of Alcohols Using Nickel Oxide Hydroxide as Heterogeneous Electrocatalyst in Batch and Continuous Flow, Organic Process Research & Development, 2022, 26(5), 1486-1495
Productiemethode 8
Reactievoorwaarden
1.1 Reagents: tert-Butyl hydroperoxide , Selenium dioxide Solvents: 1,4-Dioxane ; 1 h, 50 °C
Referentie
- Improved oxidation of an active methyl group of N-heteroaromatic compounds by selenium dioxide in the presence of tert-butyl hydroperoxide, Heterocycles, 2003, 60(4), 953-957
Productiemethode 9
Productiemethode 10
Reactievoorwaarden
1.1 Reagents: 2-(Trimethylsilyl)ethanol Catalysts: Bis(1,5-cyclooctadiene)nickel , 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene Solvents: Toluene ; 24 h, 110 °C; 110 °C → 23 °C
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Tetrabutylammonium fluoride ; 2 h, 23 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
Referentie
- Nickel-Catalyzed Conversion of Amides to Carboxylic Acids, Organic Letters, 2020, 22(7), 2833-2837
Productiemethode 11
Reactievoorwaarden
1.1 Solvents: Acetonitrile , Water ; overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
1.2 Reagents: Ethanol
1.3 Reagents: Molybdenum hexacarbonyl , Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol , Water ; 15 h, 80 °C
Referentie
- Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis, Bioconjugate Chemistry, 2019, 30(8), 2209-2215
Productiemethode 12
Reactievoorwaarden
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C; 80 °C → rt
1.2 Solvents: Water ; acidified, rt
1.2 Solvents: Water ; acidified, rt
Referentie
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122
Productiemethode 13
Reactievoorwaarden
1.1 Reagents: 1-Hydroxycyclohexyl phenyl ketone , Sodium hydroxide Solvents: 1,2-Dimethoxyethane ; 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
Referentie
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids via Hydrogen Atom Transfer, Organic Letters, 2021, 23(17), 6648-6653
Productiemethode 14
Reactievoorwaarden
1.1 Reagents: Iron Catalysts: Hydrochloric acid Solvents: Ethanol , Water ; 40 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
1.2 Reagents: Potassium hydroxide ; 30 min, 95 °C; 95 °C → rt
Referentie
- A highly effective one-pot synthesis of quinolines from o-nitroarylcarbaldehydes, Organic & Biomolecular Chemistry, 2007, 5(1), 61-64
Productiemethode 15
Productiemethode 16
Productiemethode 17
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
1.2 Reagents: Hydrochloric acid ; pH 3 - 4
Referentie
- Design, synthesis and cholinesterase inhibitory activity of quinoline-polyamine conjugates, Yaoxue Xuebao, 2013, 48(2), 269-275
Productiemethode 18
Reactievoorwaarden
1.1 Reagents: Potassium hydroxide Solvents: Water ; rt; 40 min, rt; 3 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4, rt
Referentie
- Synthesis and biological evaluation of quinoline-polyamine derivatives, Youji Huaxue, 2013, 33(1), 125-131
Productiemethode 19
Productiemethode 20
Productiemethode 21
Reactievoorwaarden
1.1 Reagents: Nitrogen dioxide Catalysts: N-Hydroxyphthalimide Solvents: Acetic acid
Referentie
- Remarkable effect of nitrogen dioxide for N-hydroxyphthalimide-catalyzed aerobic oxidation of methylquinolines, Chemical Communications (Cambridge, 2002, (2), 180-181
Quinoline-2-carboxylic acid Raw materials
- 2-Quinolinylmethanol
- Ethyl pyruvate
- quinoline-2-carbaldehyde
- 2-Tribromomethylquinoline
- 2-(Bromomethyl)quinoline
- 2-Aminobenzaldehyde
- 2-Nitrobenzaldehyde
- 1-Benzoyl-1,2-dihydro-2-quinolinecarbonitrile
- Ethyl quinoline-2-carboxylate
- Succinic anhydride
- 2-Methylpyridine
- Methyl pyruvate
- N-Methyl-N-phenyl-2-quinolinecarboxamide
- 8-Bromoquinoline-2-carboxylic acid
Quinoline-2-carboxylic acid Preparation Products
Quinoline-2-carboxylic acid Leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
Goudlid
(CAS:93-10-7)Quinaldic acid
Ordernummer:LE1449;LE2468973;LE15271
Voorraadstatus:in Stock
Hoeveelheid:25KG,200KG,1000KG
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 20 June 2025 11:40
Prijs ($):discuss personally
E-mail:18501500038@163.com
Amadis Chemical Company Limited
Goudlid
(CAS:93-10-7)Quinoline-2-carboxylic acid
Ordernummer:A844446
Voorraadstatus:in Stock
Hoeveelheid:500g
Zuiverheid:99%
Prijsinformatie laatst bijgewerkt:Friday, 30 August 2024 07:03
Prijs ($):277.0
E-mail:sales@amadischem.com
Quinoline-2-carboxylic acid Gerelateerde literatuur
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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- 89060-86-6(Pyrido[3,2-g]quinoline-2,8-dicarboxylic acid)
Aanbevolen leveranciers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:93-10-7)Quinaldic acid
Zuiverheid:99%/99%/99%
Hoeveelheid:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Prijs ($):Onderzoek/Onderzoek/Onderzoek
Amadis Chemical Company Limited
(CAS:93-10-7)Quinoline-2-carboxylic acid
Zuiverheid:99%
Hoeveelheid:500g
Prijs ($):277.0